
1,1'-Spirobi(1H-indene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Spirobi(1H-indene): is an organic compound with the molecular formula C₁₇H₁₂ . It is characterized by a spiro linkage between two indene units, resulting in a unique three-dimensional structure. This compound is known for its rigidity, stability, and ease of modification, making it a valuable building block in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Spirobi(1H-indene) can be synthesized through several methods. One common approach involves the reaction of indene with a suitable spiro-forming reagent under controlled conditions. For example, the reaction of indene with a dihalide in the presence of a strong base can yield 1,1’-Spirobi(1H-indene). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 1,1’-Spirobi(1H-indene) often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 1,1’-Spirobi(1H-indene) for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Spirobi(1H-indene) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the indene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,1’-dione, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1,1’-Spirobi(1H-indene) has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 1,1’-Spirobi(1H-indene) depends on its specific application. In catalytic processes, the compound’s unique spiro structure provides a rigid and stable framework that enhances catalytic activity and selectivity. In biological systems, its interactions with molecular targets and pathways are determined by the functional groups attached to the indene rings .
Comparison with Similar Compounds
2,2’,3,3’-Tetrahydro-1,1’-spirobi(1H-indene)-7,7’-diol (SPINOL): This compound shares the spiro linkage but has additional hydroxyl groups, making it useful as a chiral ligand.
Spirobichroman: Another spiro compound with a different core structure, used in various chemical applications.
Uniqueness: 1,1’-Spirobi(1H-indene) is unique due to its simple yet versatile structure, which allows for easy modification and functionalization. Its rigidity and stability make it an excellent candidate for applications requiring robust and durable materials .
Properties
CAS No. |
165-42-4 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1,1'-spirobi[indene] |
InChI |
InChI=1S/C17H12/c1-3-7-15-13(5-1)9-11-17(15)12-10-14-6-2-4-8-16(14)17/h1-12H |
InChI Key |
HTJGPQTUUZKORI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC23C=CC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)
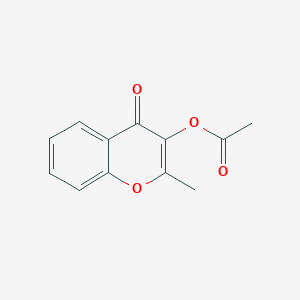

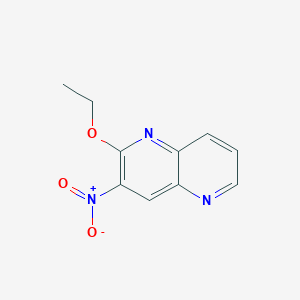
![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
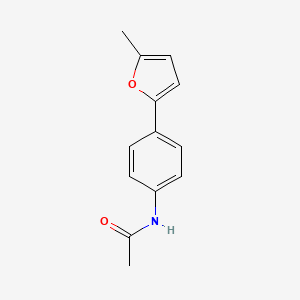
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)
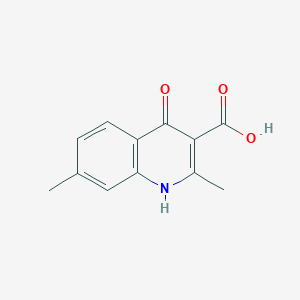
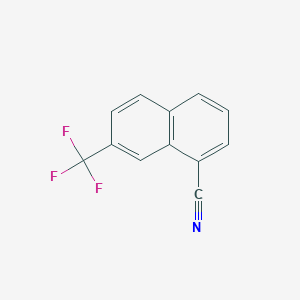
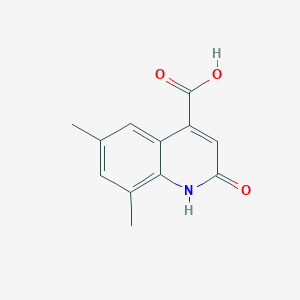
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)


